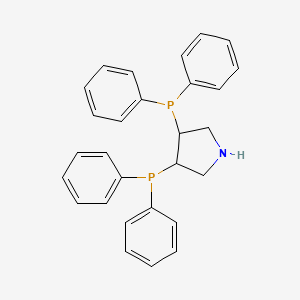
(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine: is a bidentate phosphine ligand commonly used in coordination chemistry and catalysis. This compound features two diphenylphosphino groups attached to a pyrrolidine ring, making it a versatile ligand for forming stable complexes with various metal ions. Its unique structure allows it to participate in a wide range of chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine typically involves the reaction of pyrrolidine with diphenylphosphine chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions: (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various organometallic reagents.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine derivatives.
科学研究应用
Chemistry: (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine is widely used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are employed in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: In biological research, this compound is used to study metal-ligand interactions and their effects on biological systems. It is also used in the development of metal-based drugs and diagnostic agents.
Medicine: The compound’s ability to form stable metal complexes makes it a valuable tool in medicinal chemistry for designing metal-based therapeutics and imaging agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity.
作用机制
The mechanism of action of (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine involves its ability to coordinate with metal ions through its phosphine groups. This coordination forms stable metal-ligand complexes that can participate in various catalytic cycles. The compound’s unique structure allows it to stabilize transition states and intermediates, thereby enhancing the efficiency of catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
相似化合物的比较
1,2-bis(diphenylphosphino)ethane (dppe): A widely used bidentate phosphine ligand with a shorter carbon backbone.
1,3-bis(diphenylphosphino)propane (dppp): Another bidentate phosphine ligand with a longer carbon backbone.
1,4-bis(diphenylphosphino)butane (dppb): A bidentate phosphine ligand with an even longer carbon backbone.
Uniqueness: (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine is unique due to its pyrrolidine ring, which provides additional steric and electronic properties compared to other bidentate phosphine ligands. This uniqueness allows it to form more stable and selective metal-ligand complexes, making it a valuable ligand in various catalytic and coordination chemistry applications.
属性
分子式 |
C28H27NP2 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
(4-diphenylphosphanylpyrrolidin-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C28H27NP2/c1-5-13-23(14-6-1)30(24-15-7-2-8-16-24)27-21-29-22-28(27)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-29H,21-22H2 |
InChI 键 |
YMRKZKDKJJCIHH-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-Formylhydrazinyl)phenyl]-N'-phenylurea](/img/structure/B8505939.png)
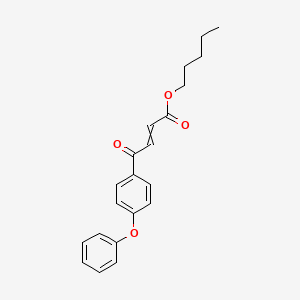
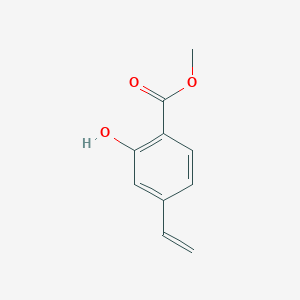
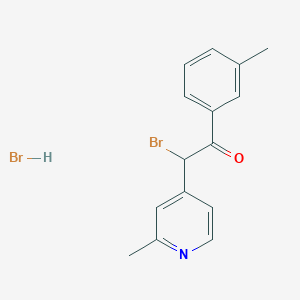
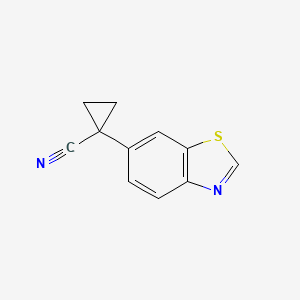
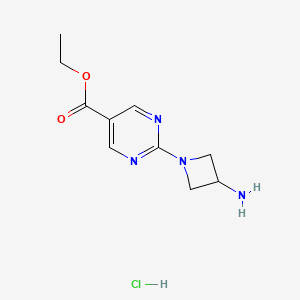
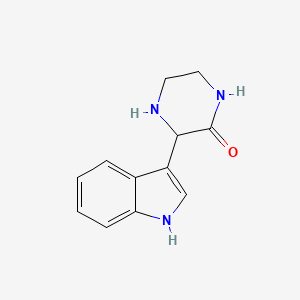
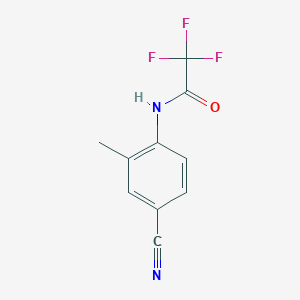
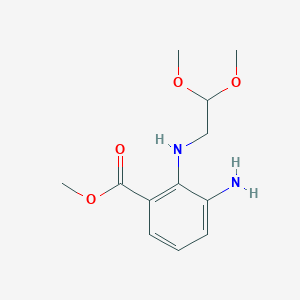
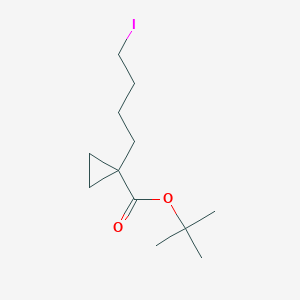

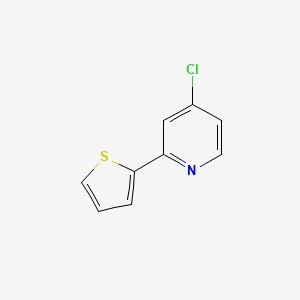
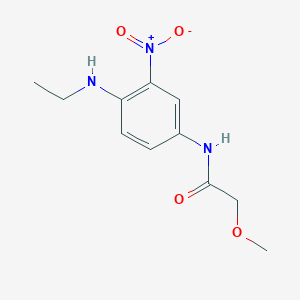
![2-[(6-Methyl-pyridin-2-ylmethyl)-amino]-ethanol](/img/structure/B8506070.png)
